

2-Heptylbenzoic Acid: A Comprehensive Technical Guide on Identifiers, Synthesis, and Applications

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Compound of Interest

Compound Name:	2-Heptylbenzoic acid
CAS No.:	95858-82-5
Cat. No.:	B8579083

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Executive Summary

In the landscape of advanced materials and targeted therapeutics, alkyl-substituted aromatic compounds serve as critical structural motifs. **2-Heptylbenzoic acid** (CAS: 95858-82-5) is a highly versatile ortho-alkylated benzoic acid derivative. Its unique amphiphilic nature—combining a lipophilic seven-carbon aliphatic chain with a polar, hydrogen-bonding carboxylic acid headgroup—makes it an invaluable building block.

As a Senior Application Scientist, I frequently encounter project delays stemming from database inaccuracies regarding alkyl chain lengths and ester misidentifications. This whitepaper provides an authoritative, field-proven guide to the exact chemical identifiers, structural properties, validated synthetic workflows, and cutting-edge applications of **2-heptylbenzoic acid** in both supramolecular chemistry and oncology drug discovery.

Chemical Identity & Resolving Database Discrepancies

A critical bottleneck in early-stage drug discovery and materials science is the reliance on automated, uncurated chemical databases.

The Identification Problem: Commercially available databases occasionally misassign the canonical SMILES for **2-heptylbenzoic acid**, erroneously adding an extra carbon to depict 2-octylbenzoic acid (CCCCCCCC1=CC=CC=C1C(=O)O)[1]. Furthermore, automated indexing algorithms frequently confuse **2-heptylbenzoic acid** with its structural isomer, heptan-2-yl benzoate (CAS: 6624-59-5), which is an ester rather than an alkylated acid[2].

For researchers conducting Structure-Activity Relationship (SAR) studies or ordering precursors for cross-coupling, verifying the exact carbon count (C14) and the ortho-substitution pattern is paramount.

Table 1: Verified Core Chemical Identifiers

Identifier	Value	Notes
IUPAC Name	2-heptylbenzoic acid	Denotes the 7-carbon chain at the ortho position.
CAS Registry Number	95858-82-5	Primary identifier for procurement[3][4].
Molecular Formula	C ₁₄ H ₂₀ O ₂	Confirms 14 total carbons (7 alkyl + 6 aryl + 1 carboxyl)[3][4].
Molecular Weight	220.31 g/mol	Essential for stoichiometric calculations[3][4].
Canonical SMILES	<chem>CCCCCCC1=CC=CC=C1C(=O)O</chem>	Correction: Ensure exactly 7 carbons in the aliphatic chain.
Standard InChI	InChI=1S/C14H20O2/c1-2-3-4-5-6-7-12-10-8-9-11-13(12)14(15)16/...	Use for rigorous in silico structural validation.

Physicochemical & Biological Binding Properties

The dual nature of **2-heptylbenzoic acid** allows it to participate in both hydrophobic interactions (via the heptyl tail) and electrostatic/hydrogen bonding (via the carboxylate). Recent computational docking studies have identified it as a potent hit compound for targeting the ATP binding site of the SUMO E1 enzyme, a critical target in cancer therapy[5].

Table 2: Key Properties and Binding Metrics

Property	Value	Context / Significance
LogP (Octanol/Water)	~5.6	High lipophilicity; indicates excellent membrane permeability[6].
Rotatable Bonds	7	High conformational flexibility of the heptyl chain[6].
SUMO E1 Binding Energy	-11.20 kcal/mol	Demonstrates high-affinity competitive binding at the ATP site[5].
Cellular Penetrability	0.955 (Active)	Highly penetrable across lipid bilayers for intracellular targeting[5].

Validated Synthesis & Derivatization Protocols

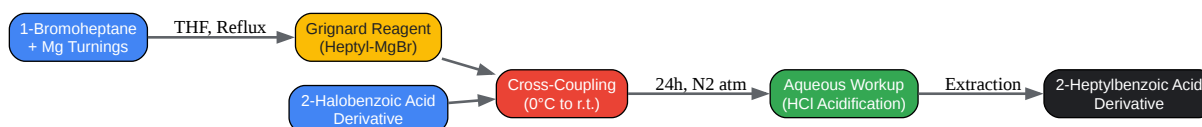
To ensure reproducibility, the following protocols are derived from peer-reviewed methodologies and optimized for laboratory scale.

Protocol 1: Synthesis of 2-Heptylbenzoic Acid Derivatives via Grignard Cross-Coupling

This method utilizes a Grignard reagent to install the heptyl chain onto a halogenated benzoic acid scaffold, a technique heavily utilized in the synthesis of shape-persistent macrocycles like campestarenes[7].

Step-by-Step Methodology:

- Grignard Formation: Add 1-bromoheptane (68.5 mmol) to magnesium turnings (137 mmol) in 50 mL of dry Tetrahydrofuran (THF). Reflux for 30 minutes.
 - Causality: Refluxing provides the activation energy required to break the C-Br bond and insert the magnesium, forming the highly nucleophilic heptylmagnesium bromide. Excess Mg ensures complete consumption of the alkyl halide, preventing Wurtz coupling side-reactions.
- Cooling & Transfer: Cool the Grignard reagent to room temperature (r.t.) and transfer it dropwise to a solution of the starting 2-halobenzoic acid derivative (22.8 mmol) in 50 mL dry THF at 0 °C.
 - Causality: The 0 °C environment controls the highly exothermic cross-coupling reaction, preventing the degradation of the carboxylic acid functional group and minimizing the formation of tertiary alcohol byproducts.
- Coupling: Warm the mixture to r.t. and stir for 24 hours under a continuous Nitrogen (N₂) atmosphere.
 - Causality: The N₂ atmosphere prevents the premature oxidation or quenching of the Grignard reagent by atmospheric moisture or oxygen.
- Quenching & Workup: Slowly add 400 mL of cold water in an ice bath. Acidify the mixture with 6 M HCl until pH 1–2 is reached. Extract the organic layer with Ethyl Acetate (EtOAc) (2 × 200 mL).
 - Causality: Acidification protonates the resulting carboxylate salt back into the free **2-heptylbenzoic acid**, rendering it soluble in the organic EtOAc phase for successful extraction[7].



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Caption: Workflow for the synthesis of **2-heptylbenzoic acid** derivatives via Grignard coupling.

Protocol 2: Activation to Heptylbenzoyl Chloride

For downstream applications requiring amidation or esterification, the carboxylic acid must be activated.

Step-by-Step Methodology:

- Reaction Setup: Combine **2-heptylbenzoic acid** (0.0022 M) with Thionyl Chloride (SOCl₂) and 380 mg of a nucleophilic partner in 5 mL of pyridine[8].
- Incubation: Allow the mixture to react at ambient temperature for 48 hours.
 - Causality: Pyridine acts as both a solvent and an acid scavenger. It neutralizes the HCl byproduct generated by SOCl₂, driving the equilibrium forward and preventing the acidic cleavage of sensitive functional groups.
- Quenching: Pour the mixture into a solution of 5 mL concentrated H₂SO₄ and 50 g of ice.
 - Causality: The ice-acid bath rapidly quenches unreacted SOCl₂ while keeping the temperature low to prevent the hydrolysis of the newly formed acyl chloride.
- Purification: Extract with ether, wash with water, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (50% benzene / 50% hexane) to achieve >80% yield[8].

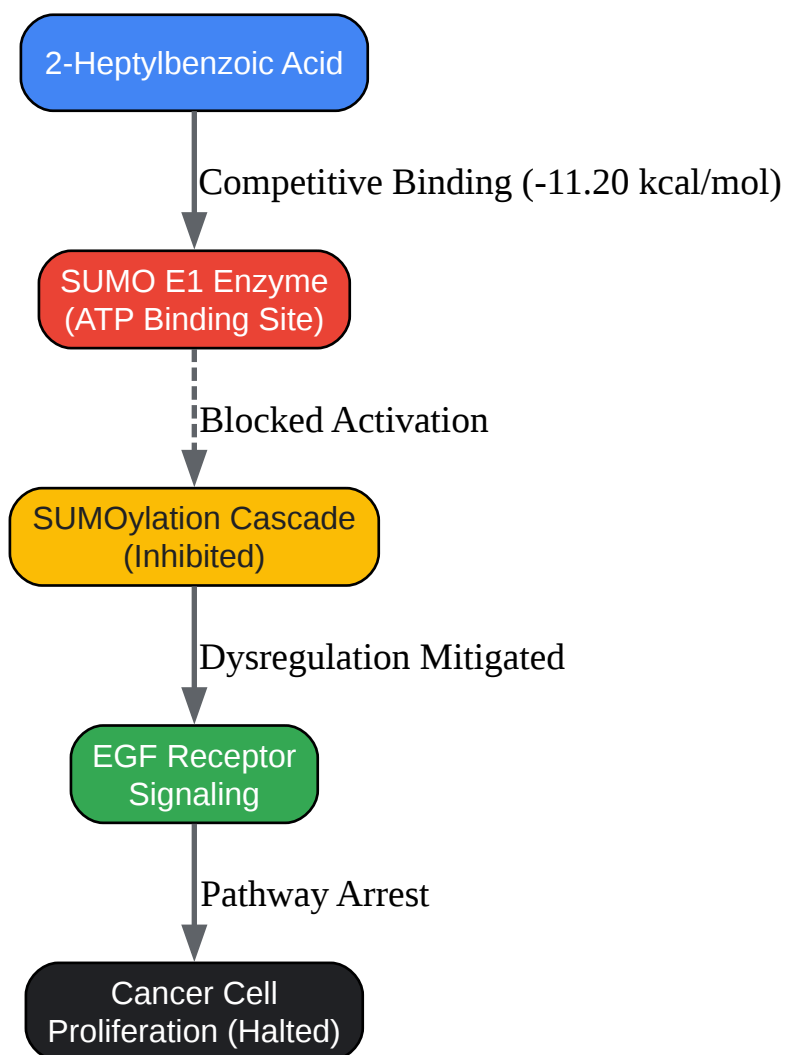
Advanced Applications

Materials Science: Campestarenes and 2D Quasicrystals

In supramolecular chemistry, **2-heptylbenzoic acid** derivatives are utilized to synthesize campestarenes—planar, shape-persistent macrocycles exhibiting rare 5-fold symmetry[7][9]. The heptyl chains appended to the periphery of these macrocycles are not merely structural; they dramatically enhance the solubility of the complex in organic solvents, which is a prerequisite for the self-assembly of 2D quasicrystal molecular architectures[7][9].

Oncology: SUMOylation Inhibition and EGF Pathway Modulation

Dysregulation of the Epidermal Growth Factor (EGF) pathway is a hallmark of many cancers, often driven by aberrant SUMOylation (Small Ubiquitin-like Modifier). **2-Heptylbenzoic acid** has been identified as a potent inhibitor that competitively binds to the ATP binding site of the SUMO E1 activating enzyme[5]. By blocking ATP binding, it halts the entire SUMOylation cascade, thereby mitigating EGF pathway dysregulation and arresting cancer cell proliferation[5].



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Caption: Mechanism of action for **2-heptylbenzoic acid** in inhibiting SUMOylation and EGF signaling.

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- To cite this document: BenchChem. [2-Heptylbenzoic Acid: A Comprehensive Technical Guide on Identifiers, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8579083/docs#2-heptylbenzoic-acid-a-comprehensive-technical-guide-on-identifiers-synthesis-and-applications>]

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